
4-Nitro-2-(propan-2-yl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-2-(propan-2-yl)aniline hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2. It is a derivative of aniline, where the aniline ring is substituted with a nitro group at the 4-position and an isopropyl group at the 2-position. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-(propan-2-yl)aniline hydrochloride typically involves the nitration of 2-(propan-2-yl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the 4-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-(propan-2-yl)aniline hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The aniline ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Reduction: 4-Amino-2-(propan-2-yl)aniline.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
4-Nitro-2-(propan-2-yl)aniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-2-(propan-2-yl)aniline hydrochloride depends on its chemical structure. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The isopropyl group can influence the compound’s solubility and interaction with other molecules. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitroaniline
- 2-(Propan-2-yl)aniline
- 4-Amino-2-(propan-2-yl)aniline
Uniqueness
4-Nitro-2-(propan-2-yl)aniline hydrochloride is unique due to the presence of both a nitro group and an isopropyl group on the aniline ring. This combination of substituents imparts distinct chemical properties, making it useful for specific applications in research and industry.
Properties
Molecular Formula |
C9H13ClN2O2 |
|---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
4-nitro-2-propan-2-ylaniline;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-6(2)8-5-7(11(12)13)3-4-9(8)10;/h3-6H,10H2,1-2H3;1H |
InChI Key |
XUYIQPNTSXKTBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)[N+](=O)[O-])N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B11764452.png)
![6-Chlorobenzo[D]isothiazole](/img/structure/B11764473.png)
![(Dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanamine](/img/structure/B11764487.png)
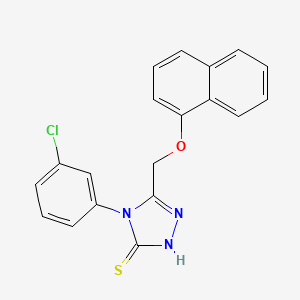
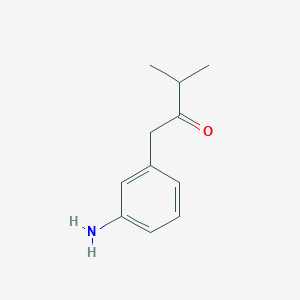
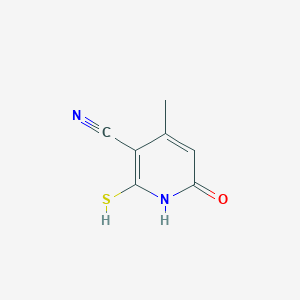
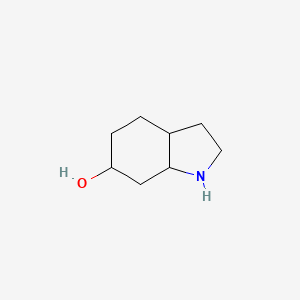
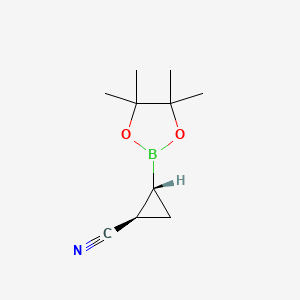
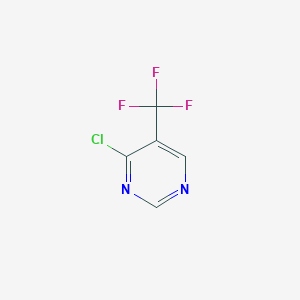
![3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11764538.png)
![1-((2R,4aR,7S,8R,8aR)-8-Fluoro-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one](/img/structure/B11764540.png)


